1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12-4-3-5-13(10-12)11-26-15-17(24(2)20(29)23-18(15)28)22-19(26)25-8-6-14(7-9-25)16(21)27/h3-5,10,14H,6-9,11H2,1-2H3,(H2,21,27)(H,23,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDPVEHTBXGKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide” primarily targets the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response.
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity. This prevents the phosphorylation and activation of STAT proteins, which are downstream targets in the JAK-STAT pathway. As a result, the transduction of extracellular signals into the cell nucleus is hindered, leading to changes in gene expression.
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1, it disrupts the normal signaling process. This can lead to a decrease in the expression of genes that are regulated by this pathway, potentially affecting cellular processes such as cell growth and immune response.
Pharmacokinetics
These tests are crucial in determining the compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The inhibition of JAK1 by the compound can lead to a variety of cellular effects. Given the role of JAK1 in immune response, its inhibition can potentially lead to immunosuppressive effects. Additionally, since the JAK-STAT pathway is involved in cell growth and proliferation, the compound could also have anti-proliferative effects.
Biological Activity
The compound 1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a purine base fused with a piperidine ring, which is characteristic of many biologically active compounds. The presence of the 3-methyl and 3-methylbenzyl groups contributes to its unique interaction with biological targets.
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. In particular, it has been suggested that it interacts with aldehyde dehydrogenases (ALDHs) , which are crucial for the metabolism of reactive aldehydes and play significant roles in cancer biology and stem cell regulation. The compound's structural analogs have shown selective inhibition against various ALDH isozymes, particularly ALDH1A1, which is implicated in cancer stem cell survival .
Pharmacological Effects
The compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation. For instance, related compounds have demonstrated significant activity against various cancer cell lines .
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties due to the modulation of neuroinflammatory pathways .
- Antimicrobial Properties : Related piperidine derivatives have shown efficacy against bacterial and fungal pathogens, indicating a potential for broader antimicrobial applications .
Case Studies
- Inhibition of ALDH1A1 : A study demonstrated that modifications to the compound's structure could enhance its inhibitory potency against ALDH1A1. The IC50 values were reported as low as 0.17 µM for certain analogs, indicating strong activity .
- Cancer Cell Line Testing : In vitro tests on HeLa and HCT116 cell lines revealed that certain derivatives led to a significant reduction in cell viability. The structure-activity relationship (SAR) studies indicated that specific substitutions on the piperidine ring could enhance anticancer activity .
Data Table: Biological Activity Summary
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound often involves multi-step organic reactions that may include:
- Formation of the Purine Derivative : Utilizing starting materials such as methylbenzyl derivatives and appropriate reagents to construct the purine core.
- Piperidine Ring Formation : Achieving the piperidine structure through cyclization reactions.
- Carboxamide Functionalization : Introducing the carboxamide group to enhance solubility and biological activity.
Research has indicated several potential applications of this compound in the field of medicinal chemistry:
Antitumor Activity
Studies have shown that derivatives of purine compounds exhibit significant antitumor properties. For instance, compounds similar to 1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Properties
Research into purine derivatives has also revealed antiviral activity against various viruses. The structural similarity of this compound to known antiviral agents suggests it may inhibit viral replication or entry into host cells .
CNS Activity
Given its piperidine moiety, this compound is being studied for its potential effects on the central nervous system (CNS). Preliminary studies indicate possible applications in treating neurological disorders due to its interaction with neurotransmitter systems .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Anticancer Research :
- Antiviral Screening :
- Neuropharmacological Studies :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodological Answer : Synthesis requires multi-step optimization, starting with purine core functionalization followed by piperidine coupling. Key steps include:
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Purine Core Preparation : Use 3-methylbenzyl bromide for N7 alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
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Piperidine Coupling : Employ carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) between the purine intermediate and piperidine-4-carboxamide .
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Critical Parameters : Monitor reaction pH, temperature, and solvent polarity to minimize side reactions (e.g., hydrolysis of the dioxo group).
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Yield Optimization : Use fractional crystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) for purification .
Table 1 : Example Reaction Conditions for Key Steps
Step Reagents Temp (°C) Solvent Yield (%) N7 Alkylation K₂CO₃, DMF 60 DMF 65–70 Amide Coupling EDCI, HOBt RT DCM 50–55
Q. How can structural characterization challenges (e.g., tautomerism) be resolved?
- Methodological Answer :
- Tautomer Identification : Use NMR (¹H, ¹³C, and 2D COSY) to detect proton exchange in DMSO-d₆. Compare chemical shifts with computational models (DFT) .
- X-ray Crystallography : Resolve ambiguities in the dioxo-purinyl and piperidine conformations .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., purine derivatives with anticancer activity):
- Kinase Inhibition : Screen against CDK2 or Aurora kinases using fluorescence polarization assays .
- Antimicrobial Activity : Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis Framework : Systematically compare datasets using tools like PRISMA, focusing on variables (e.g., assay type, cell line heterogeneity) .
- Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways and reduce off-target noise .
Q. What computational strategies predict binding interactions with therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with homology-modeled targets (e.g., adenosine receptors) and validate via MD simulations (GROMACS) .
- Pharmacophore Mapping : Identify critical motifs (e.g., dioxo-purinyl group for H-bonding) using Schrödinger’s Phase .
- Free Energy Calculations : Compute binding affinities (MM-PBSA/GBSA) to prioritize synthetic analogs .
Q. How to design experiments isolating the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Models : Use hepatic microsomes (human/rat) with NADPH cofactors; monitor degradation via LC-MS/MS .
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Q. What methodologies integrate AI for optimizing synthetic scalability?
- Methodological Answer :
- Reinforcement Learning (RL) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents .
- Process Simulation : Use COMSOL Multiphysics coupled with AI to model heat/mass transfer in batch reactors .
- Robotic Automation : Implement self-optimizing flow reactors with real-time HPLC feedback .
Data Contradiction Analysis Framework
Table 2 : Common Sources of Discrepancies and Mitigation Strategies
| Source of Contradiction | Example | Mitigation Strategy |
|---|---|---|
| Assay Variability | IC₅₀ differences in kinase assays | Standardize ATP concentration |
| Solubility Issues | Poor DMSO solubility affecting MIC | Use β-cyclodextrin complexation |
| Metabolic Instability | Variable half-life in microsomes | Use stable isotope analogs |
Theoretical Frameworks for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
